3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine is a chemical compound characterized by the molecular formula and a molecular weight of 233.35 g/mol. This compound is notable for its structural features, which include a piperazine ring substituted with a methyl and phenyl group, and a propan-1-amine side chain. The compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine is classified as an organic amine. It is derived from the reaction of 4-methyl-2-phenylpiperazine with 3-chloropropylamine, typically under basic conditions in organic solvents such as dichloromethane or ethanol. The compound falls under the category of piperazine derivatives, which are known for their diverse biological activities.
The synthesis of 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine involves several steps:
The industrial production of this compound mirrors laboratory methods but is optimized for larger scale operations, focusing on efficiency and yield enhancement through methods such as distillation or solvent extraction .
Key structural data includes:
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine can undergo several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Presence of sodium hydroxide |
The mechanism of action for 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors. Notably, it has been studied as an acetylcholinesterase inhibitor, which enhances cognitive function by preventing the breakdown of acetylcholine . This interaction can lead to various physiological effects depending on the target receptor or enzyme involved.
While specific physical properties such as melting point are not extensively documented, compounds with similar structures typically exhibit moderate volatility and solubility in organic solvents.
The chemical properties include:
Relevant data regarding solubility and reactivity can be inferred from studies on related piperazine derivatives.
3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine has several scientific applications including:
Piperazine derivatives constitute a privileged scaffold in drug discovery, renowned for their structural versatility and broad-spectrum bioactivity. This six-membered heterocycle, featuring two nitrogen atoms at positions 1 and 4, serves as a conformational anchor that enables precise spatial positioning of pharmacophores within biological targets. The scaffold's significance is evidenced by its presence in diverse therapeutic agents spanning antidepressants, antibacterials, antipsychotics, and antimalarials [3]. Piperazine-based drugs demonstrate favorable pharmacokinetic profiles, attributable to the ring's balanced hydrophilicity, hydrogen-bonding capability (TPSA ~6.5 Ų per nitrogen), and capacity for salt formation. The structural plasticity allows extensive modifications, including N-alkylation, aryl substitution, and side chain elongation, facilitating fine-tuning of target affinity and selectivity. Within this chemical landscape, 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine (CAS 1016701-12-4) emerges as a structurally optimized derivative integrating key pharmacophoric elements: a conformationally constrained 4-methyl-2-phenylpiperazine core and a flexible 3-aminopropyl tether [1] [6].
The 4-methyl-2-phenylpiperazine motif represents a strategically functionalized variant of the piperazine core. The methyl group at N4 introduces steric hindrance and modulates basicity, reducing the pKa of the adjacent nitrogen while influencing metabolic stability. The phenyl substituent at C2 provides a planar hydrophobic domain critical for π-π stacking interactions with aromatic residues in target proteins (e.g., serotonin receptors, microbial enzymes). This asymmetric substitution pattern creates distinct topological environments around N1 and N4, enabling selective vectorial extension of functional groups. X-ray crystallographic studies of analogous compounds reveal a preference for chair conformation with equatorial phenyl orientation, minimizing 1,3-diaxial interactions [3].
Table 1: Structural and Physicochemical Properties of 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₄H₂₃N₃ | Defines elemental composition (MW 233.35 g/mol) |
SMILES | CN1CCN(C(C1)C2=CC=CC=C2)CCCN | Describes atomic connectivity & stereochemistry |
Calculated LogP | 1.32 (XLogP3: 7.6*) | Indicates moderate lipophilicity |
Topological Polar Surface Area | 32.5 Ų | Suggests membrane permeability potential |
Hydrogen Bond Donors | 1 (primary amine) | Impacts solubility & target interactions |
Rotatable Bonds | 4 | Influences conformational flexibility |
Note: Discrepancy between sources highlights need for experimental validation [6] [8] |
Commercial availability reflects research interest, with suppliers offering quantities from 25mg ($45) to 5g ($1269), typically at ≥97% purity [1] [4]. Specialized handling is indicated by its GHS classification (H302-H314-H335), requiring precautionary measures (P260-P280-P305+P351+P338) during research use [4].
The 3-aminopropyl extension (-CH₂-CH₂-CH₂-NH₂) attached to N1 of the piperazine ring serves as a critical bioactivity modulator. This spacer:
In antimicrobial piperazine derivatives, similar aminopropyl chains improved penetration through Gram-negative bacterial membranes by interacting with porin channels [3]. For CNS-targeted agents, the balance between hydrophilicity (amine) and lipophilicity (propyl) facilitates blood-brain barrier transit, as demonstrated in piperazine-based antidepressants and antipsychotics where structural analogs showed 3-5 fold increased brain:plasma ratios versus methyl-substituted counterparts [3].
The compound emerged from systematic optimization of piperazine-based pharmacophores during the early 2010s, as evidenced by its CAS registration (1016701-12-4) and first commercial availability circa 2016 [1] [2]. Its design bridges two established medicinal chemistry strategies:
Table 2: Research Gaps and Opportunities for 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine
Aspect | Current Status | Research Opportunity |
---|---|---|
Biological Screening | Limited published data | Prioritize phenotypic screens against malaria, fungal pathogens & cancer cell lines |
Mechanism of Action | Undefined | Identify primary molecular targets via affinity chromatography & proteomics |
Synthetic Optimization | Multi-step routes (>4 steps) described for analogs | Develop single-pot methodologies like reductive amination [7] |
Formulation Challenges | Requires cold-chain transport [2] | Design stable salt forms (e.g., dihydrochloride) or prodrugs |
Stereochemical Impact | Sold as racemate | Resolve enantiomers & evaluate chiral pharmacology |
Despite its promising framework, significant knowledge gaps persist. No peer-reviewed studies directly investigate its pharmacology, contrasting with structurally simplified analogs like 3-(4-methylpiperazin-1-yl)propan-1-amine hydrochloride (CID 71711103) [5]. The absence of patent filings [6] suggests underexplored therapeutic applications. Priority research areas include:
The compound remains a compelling substrate for targeted bioactivity studies, particularly in disease areas where piperazine cores show established utility but current agents suffer from resistance or suboptimal pharmacokinetics.
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8